molecular formula C17H18FNO5 B1448093 Diethyl 5-(4-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate CAS No. 1263212-40-3

Diethyl 5-(4-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate

Cat. No. B1448093
CAS RN: 1263212-40-3
M. Wt: 335.33 g/mol
InChI Key: OZYWHKDYBWEISS-UHFFFAOYSA-N
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Description

The compound “Diethyl 5-(4-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted with a fluorophenyl group, a hydroxy group, and two diethyl carboxylate groups. The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole ring, the introduction of the fluorophenyl group, and the attachment of the diethyl carboxylate groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrrole ring and the fluorophenyl group would likely contribute to the compound’s stability. The diethyl carboxylate groups might make the compound more polar, affecting its solubility and reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. The pyrrole ring might undergo electrophilic aromatic substitution reactions. The fluorine atom on the phenyl ring could be replaced by other groups through nucleophilic aromatic substitution reactions. The diethyl carboxylate groups could participate in esterification or hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .

Scientific Research Applications

Synthesis and Chemical Properties

Diethyl 5-(4-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate is a compound synthesized from readily available materials like diethyl benzylidenemalonate and ethyl sarcosinate. It shows interesting reactions with oxygen in aqueous base, leading to the formation of two oxidation products: ethyl 1-methyl-2-oxo-3-hydroxy-5-phenyl-3-pyrroline-4-carboxylate and ethyl 1-methyl-2,3-dioxo-5-phenyl-4-pyrroline-4-carboxylate. These products are thought to arise from the decomposition of a common intermediate, suggesting potential for diverse chemical applications (Campaigne & Shutske, 1974).

Electrochromic Properties

A compound similar in structure, diethyl 2,5-di(thiophen-2-yl)-1H-pyrrole-3,4-dicarboxylate, has been copolymerized with 3,4-ethylenedioxythiophene to exhibit multicolor electrochromic properties. This copolymer displays various colors upon oxidation, which could have implications for applications in camouflage or full-color electrochromic devices (Algi et al., 2013).

Antimicrobial Properties

Research on related compounds like (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives has indicated significant antimicrobial activities. These activities are attributed to the presence of the heterocyclic ring in their structure, highlighting the potential of such compounds in the development of new antimicrobial agents (Hublikar et al., 2019).

Herbicidal Activity

Furthermore, a derivative with a slightly different structure, diethyl [(5-amino-4-cyano-3-methylsulfanyl-pyrazol-1-yl)–(4-fluorophenyl)methyl] phosphonate, was found to have potent herbicidal activity against both monocotyledonous and dicotyledonous plants. This suggests that derivatives of diethyl 5-(4-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate may also hold potential in agricultural applications (Xiao, Li, & Shi, 2008).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context in which it is used. For example, many drugs work by binding to specific proteins in the body and altering their activity. Without specific information about how this compound is used, it’s difficult to predict its mechanism of action .

properties

IUPAC Name

diethyl 5-(4-fluorophenyl)-3-hydroxy-1-methylpyrrole-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO5/c1-4-23-16(21)12-13(10-6-8-11(18)9-7-10)19(3)14(15(12)20)17(22)24-5-2/h6-9,20H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYWHKDYBWEISS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1O)C(=O)OCC)C)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl 5-(4-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate
Reactant of Route 2
Diethyl 5-(4-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate
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Diethyl 5-(4-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate
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Diethyl 5-(4-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate
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Diethyl 5-(4-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate
Reactant of Route 6
Diethyl 5-(4-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate

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